molecular formula C21H36OS B15249251 2-Thiophenecarboxaldehyde,5-(2-hexyldecyl)-

2-Thiophenecarboxaldehyde,5-(2-hexyldecyl)-

Cat. No.: B15249251
M. Wt: 336.6 g/mol
InChI Key: WHYRFQFWPKGKFX-UHFFFAOYSA-N
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Description

2-Thiophenecarboxaldehyde,5-(2-hexyldecyl)- is a chemical compound with the molecular formula C48H72N2O4S2 and a molecular weight of 805.23 g/mol . This compound is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of a carboxaldehyde group and a long alkyl chain. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thiophenecarboxaldehyde,5-(2-hexyldecyl)- typically involves the reaction of thiophene with appropriate aldehyde precursors under controlled conditions. One common method is the Vilsmeier-Haack reaction, which involves the use of a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group onto the thiophene ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-Thiophenecarboxaldehyde,5-(2-hexyldecyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic substitution reactions typically require catalysts such as iron(III) chloride (FeCl3) or sulfuric acid (H2SO4).

Major Products Formed

Scientific Research Applications

2-Thiophenecarboxaldehyde,5-(2-hexyldecyl)- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Thiophenecarboxaldehyde,5-(2-hexyldecyl)- involves its interaction with molecular targets through its functional groups. The aldehyde group can form covalent bonds with nucleophiles, while the thiophene ring can participate in π-π interactions and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-Thiophenecarboxaldehyde: A simpler derivative with only the aldehyde group and no long alkyl chain.

    2,5-Thiophenedicarboxaldehyde: Contains two aldehyde groups on the thiophene ring.

    Thiophene-2-carboxylic acid: The oxidized form of 2-Thiophenecarboxaldehyde.

Uniqueness

2-Thiophenecarboxaldehyde,5-(2-hexyldecyl)- is unique due to the presence of the long alkyl chain, which imparts different physical and chemical properties compared to its simpler analogs. This long chain can influence the compound’s solubility, reactivity, and interactions with other molecules, making it valuable for specific applications .

Properties

Molecular Formula

C21H36OS

Molecular Weight

336.6 g/mol

IUPAC Name

5-(2-hexyldecyl)thiophene-2-carbaldehyde

InChI

InChI=1S/C21H36OS/c1-3-5-7-9-10-12-14-19(13-11-8-6-4-2)17-20-15-16-21(18-22)23-20/h15-16,18-19H,3-14,17H2,1-2H3

InChI Key

WHYRFQFWPKGKFX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(CCCCCC)CC1=CC=C(S1)C=O

Origin of Product

United States

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